
D-myo-Inositol-1,2-diphosphate (sodium salt)
Overview
Description
D-myo-Inositol-1,2-diphosphate (sodium salt): is a synthetic, pure phosphoinositol compound used primarily in signal transduction research. It is one of the many inositol phosphate isomers that can act as small, soluble second messengers in the transmission of cellular signals . This compound features two phosphate groups attached to the 1 and 2 positions of the myo-inositol ring, making it a distinctive inositol phosphate compound .
Mechanism of Action
Target of Action
D-myo-Inositol-1,2-diphosphate (sodium salt) is one of the many inositol phosphate (InsP) isomers that could act as small, soluble second messengers in the transmission of cellular signals . The primary target of this compound is the receptor of another inositol phosphate isomer, Ins (1,4,5)P3, located on the endoplasmic reticulum .
Mode of Action
The interaction of D-myo-Inositol-1,2-diphosphate (sodium salt) with its targets involves the binding of Ins (1,4,5)P3 to its receptor on the endoplasmic reticulum . This binding results in the opening of the calcium channels and an increase in intracellular calcium .
Biochemical Pathways
The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . This biochemical pathway is affected when D-myo-Inositol-1,2-diphosphate (sodium salt) is introduced. The downstream effects include the release of Ca2+ from a nonmitochondrial intracellular store in cells .
Pharmacokinetics
Its solubility in water (5 mg/ml) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of D-myo-Inositol-1,2-diphosphate (sodium salt)'s action include the initiation of Ca2+ release when injected into Xenopus oocytes . It is 1,000-fold less potent than ins (1,4,5)p3 at initiating this release .
Biochemical Analysis
Biochemical Properties
D-myo-Inositol-1,2-diphosphate (sodium salt) interacts with various enzymes, proteins, and other biomolecules. The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . D-myo-Inositol-1,2-diphosphate (sodium salt), tested as the D/L racemic mixture, is 1,000-fold less potent than Ins (1,4,5)P3 at initiating Ca2+ release when injected into Xenopus oocytes .
Cellular Effects
D-myo-Inositol-1,2-diphosphate (sodium salt) has significant effects on various types of cells and cellular processes. Binding of Ins (1,4,5)P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium . D-myo-Inositol-1,2-diphosphate (sodium salt) influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D-myo-Inositol-1,2-diphosphate (sodium salt) involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of D-myo-Inositol-1,2-diphosphate (sodium salt) over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of D-myo-Inositol-1,2-diphosphate (sodium salt) vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
D-myo-Inositol-1,2-diphosphate (sodium salt) is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
D-myo-Inositol-1,2-diphosphate (sodium salt) is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of D-myo-Inositol-1,2-diphosphate (sodium salt) and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol-1,2-diphosphate (sodium salt) typically involves the phosphorylation of myo-inositol. The process includes:
Phosphorylation Reaction: Myo-inositol is reacted with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. This reaction introduces phosphate groups at the desired positions on the inositol ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Conversion to Sodium Salt: The purified D-myo-Inositol-1,2-diphosphate is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for D-myo-Inositol-1,2-diphosphate (sodium salt) follow similar synthetic routes but are scaled up to accommodate larger quantities. These methods often involve:
Batch Processing: Large-scale reactors are used to carry out the phosphorylation reaction under controlled conditions.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for the constant addition of reactants and removal of products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
D-myo-Inositol-1,2-diphosphate (sodium salt) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release inorganic phosphate groups.
Phosphorylation/Dephosphorylation: It can participate in phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling pathways.
Complex Formation: It can form complexes with metal ions, which may influence its biological activity.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Phosphorylation/Dephosphorylation: Enzymes such as kinases and phosphatases are commonly used to catalyze these reactions.
Complex Formation: Metal ions like calcium or magnesium can be used to study the formation of complexes.
Major Products Formed
Inorganic Phosphates: Resulting from hydrolysis.
Phosphorylated Derivatives: Formed through enzymatic reactions.
Metal Complexes: Formed with various metal ions.
Scientific Research Applications
Biochemical Signaling
Role as a Second Messenger
D-myo-Inositol-1,2-diphosphate acts as a second messenger in various signaling pathways. It is involved in the regulation of intracellular calcium levels and modulates the activity of various enzymes. This compound has been shown to enhance the release of calcium from intracellular stores, thereby influencing cellular responses to external stimuli .
Interaction with Proteins
Studies have demonstrated that D-myo-Inositol-1,2-diphosphate binds selectively to specific protein domains, such as pleckstrin homology (PH) domains. For instance, it has a high affinity for certain PH domains, which are crucial for the transduction of signals within cells . This binding capability highlights its importance in mediating cellular responses and interactions.
Pharmacological Research
Potential Therapeutic Applications
Research indicates that D-myo-Inositol-1,2-diphosphate may have therapeutic potential in treating conditions related to calcium signaling dysregulation, such as cardiovascular diseases and neurodegenerative disorders. By modulating calcium levels and influencing signaling pathways, it may help restore normal physiological functions .
Case Studies
Several studies have investigated the effects of D-myo-Inositol-1,2-diphosphate on cardiac function. For example, experiments using animal models have shown that administration of this compound can lead to a decrease in heart rate by affecting ion channel activity and intracellular calcium dynamics . These findings suggest its potential use in developing treatments for arrhythmias and other heart-related conditions.
Molecular Biology Applications
Cellular Proliferation and Differentiation
D-myo-Inositol-1,2-diphosphate is also implicated in regulating cell growth and differentiation. Research has shown that it can influence the proliferation of various cell types by modulating signaling pathways associated with growth factors . This makes it a valuable tool for studying cellular processes in cancer research and regenerative medicine.
Experimental Techniques
In laboratory settings, D-myo-Inositol-1,2-diphosphate is utilized in various experimental techniques to dissect signaling pathways. Its ability to mimic or inhibit specific signaling events allows researchers to elucidate the roles of different proteins and pathways involved in cellular responses .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Biochemical Signaling | Acts as a second messenger influencing calcium release | Enhances calcium mobilization from stores |
Pharmacological Research | Potential therapeutic applications for cardiovascular and neurological diseases | Decreases heart rate; modulates ion channel activity |
Molecular Biology | Regulates cell proliferation and differentiation | Influences growth factor signaling |
Comparison with Similar Compounds
Similar Compounds
D-myo-Inositol-1,4,5-triphosphate (InsP₃): Another inositol phosphate that plays a crucial role in calcium signaling.
D-myo-Inositol-1,3,4,5-tetrakisphosphate (InsP₄): Involved in regulating various cellular processes, including ion channel activity and membrane trafficking.
Uniqueness
D-myo-Inositol-1,2-diphosphate (sodium salt) is unique due to its specific phosphorylation pattern at the 1 and 2 positions. This configuration allows it to participate in distinct signaling pathways and interact with different molecular targets compared to other inositol phosphates .
Biological Activity
D-myo-Inositol-1,2-diphosphate (sodium salt), commonly referred to as Ins(1,2)P2, is a member of the inositol phosphate family, which plays critical roles in cellular signaling pathways. This compound is involved in various physiological processes, including calcium signaling and cellular responses to external stimuli. Understanding its biological activity is essential for elucidating its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
D-myo-Inositol-1,2-diphosphate is characterized by its two phosphate groups attached to the inositol ring. The sodium salt form enhances its solubility and stability in biological systems. Its chemical structure allows it to interact with various proteins and enzymes involved in signal transduction.
Ins(1,2)P2 functions primarily as a second messenger in cellular signaling pathways. It is produced through the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate (PIP2) and can modulate intracellular calcium levels by:
- Binding to specific receptors : Ins(1,2)P2 can interact with inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum, leading to calcium release into the cytosol.
- Regulating protein kinases : It influences several kinases involved in cell growth and metabolism, such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt) .
Biological Effects
The biological effects of D-myo-Inositol-1,2-diphosphate are diverse and include:
- Calcium Mobilization : Ins(1,2)P2 is significantly less potent than Ins(1,4,5)P3 in inducing calcium release; studies show it is approximately 1,000-fold less effective at initiating Ca²⁺ release when injected into Xenopus oocytes .
- Cellular Proliferation : It plays a role in cell cycle regulation and proliferation through its interactions with signaling pathways that govern these processes .
- Metabolic Regulation : Ins(1,2)P2 has been implicated in the regulation of metabolic pathways, affecting glucose uptake and lipid metabolism .
Research Findings
Recent studies have provided insights into the biological activities of D-myo-Inositol-1,2-diphosphate:
Case Study: Calcium Signaling
In a study examining the effects of Ins(1,2)P2 on calcium signaling in human cells, researchers found that while it could mobilize some calcium stores, its efficacy was significantly lower compared to other inositol phosphates like Ins(1,4,5)P3. This suggests that while Ins(1,2)P2 has a role in calcium signaling, it may serve more as a supplementary messenger rather than a primary one .
Table 1: Comparative Potency of Inositol Phosphates
Inositol Phosphate | Potency (relative to Ins(1,4,5)P3) | Mechanism of Action |
---|---|---|
Ins(1,4,5)P3 | 1 | Calcium release via IP3R |
Ins(1,2)P2 | 0.001 | Modulation of secondary pathways |
Applications in Research and Medicine
D-myo-Inositol-1,2-diphosphate has potential applications in various fields:
- Cancer Research : Understanding its role in cell proliferation can provide insights into tumorigenesis and potential therapeutic targets.
- Diabetes : Its influence on insulin signaling pathways makes it a candidate for research into diabetes management.
- Neuroscience : Investigating its effects on neuronal signaling may reveal new aspects of neurotransmission and synaptic plasticity .
Properties
IUPAC Name |
disodium;[(1R,2R,3S,4S,5R,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2-,3+,4+,5-,6+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYHIHUTKCMLKM-JBGYRJLXSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na2O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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